3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
The compound “3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is an organic compound containing a cyclohexenone ring, which is a six-membered cyclic ketone. It also has a 4-fluoro-2-nitrophenylamino group attached to the third carbon of the cyclohexenone ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the cyclohexenone ring, with the various substituents attached. The presence of the nitro group and the fluoro group on the phenyl ring could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar nitro group and the polar amine could suggest that this compound has some degree of solubility in polar solvents .Scientific Research Applications
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Bio-imaging
- Fluorophores, which are fluorescent chemical compounds that can re-emit light upon light excitation, are widely used in bio-imaging . While “3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is not specifically mentioned, it’s possible that it or similar compounds could be used in this field.
- Bio-imaging involves using these fluorophores to label or stain tissues, cells, or materials in biological research .
- The results of this application can provide valuable insights into cellular structures and processes .
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Environmental Science
- Compounds like “3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” might be used in environmental science, particularly in the study of nutrient and toxic element mobility in agricultural soil .
- The diffusive gradients in thin films (DGT) technique is often used to assess the mobility and bioavailability of nutrients and potentially toxic elements (PTEs) in agricultural soil .
- The results from these studies can help predict the transfer of nutrients and toxic elements from soil to crops .
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Drug Discovery
- Compounds like “3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” could potentially be used in drug discovery .
- Google DeepMind’s AlphaFold 3, an AI model, can predict the structure and interactions of all life’s molecules with unprecedented accuracy . This could potentially be used to understand how a compound like “3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” interacts with other molecules in the cell .
- The results from these studies could help in the design of new drugs and treatments .
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Quantum Physics
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Optics
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Immunology
- Compounds like “3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” could potentially be used in immunology .
- Fluorescent proteins (FPs) and their antibodies, particularly nanobodies, have been widely used in biological research . These nanobodies can be expressed and functional in living cells .
- The results from these studies could help in further research on nanobodies targeting FPs, making FPs more valuable in biological research .
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Battery Technology
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Material Science
Future Directions
The future directions for research into this compound would depend on its intended use. If it shows promising activity in a particular area, such as medicinal chemistry or materials science, then future research could involve further optimization of the compound’s structure, or investigation into its mechanism of action .
properties
IUPAC Name |
3-(4-fluoro-2-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-14(2)7-10(6-11(18)8-14)16-12-4-3-9(15)5-13(12)17(19)20/h3-6,16H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDNTKCWUSDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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